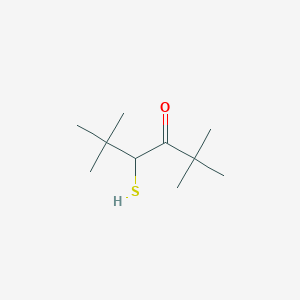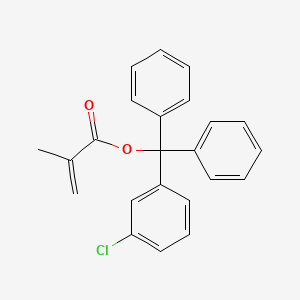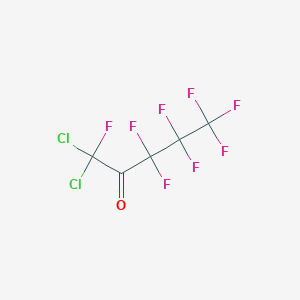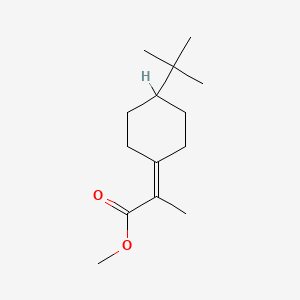![molecular formula C8H17NO3 B14325701 Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- CAS No. 101250-78-6](/img/structure/B14325701.png)
Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an acetic acid moiety linked to a 2-amino-4-methylpentyl group through an ether bond. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- can be achieved through several methods:
Amidomalonate Synthesis: This method involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide.
Reductive Amination: Another method involves the reductive amination of an α-keto acid with ammonia and a reducing agent such as sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of chiral catalysts and enantioselective synthesis techniques ensures the production of the (S)-enantiomer in high enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carboxyl group, converting it into an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and as a potential ligand for enzyme studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, [(2-amino-4-methylpentyl)oxy]-, ®-: The enantiomer of the (S)-form, with different optical activity and potentially different biological effects.
Valine: An α-amino acid with a similar structure but lacking the acetic acid moiety.
Leucine: Another α-amino acid with a similar structure but different side chain.
Uniqueness
Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- is unique due to its specific chiral configuration and the presence of both an acetic acid and an amino group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
101250-78-6 |
|---|---|
Molekularformel |
C8H17NO3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
2-[(2S)-2-amino-4-methylpentoxy]acetic acid |
InChI |
InChI=1S/C8H17NO3/c1-6(2)3-7(9)4-12-5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1 |
InChI-Schlüssel |
KLJTWGUBFPMBDR-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)C[C@@H](COCC(=O)O)N |
Kanonische SMILES |
CC(C)CC(COCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


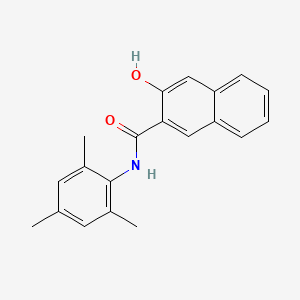
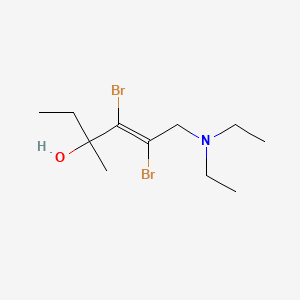
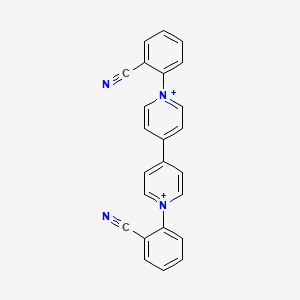
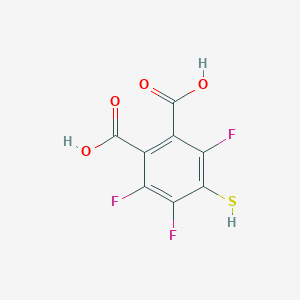



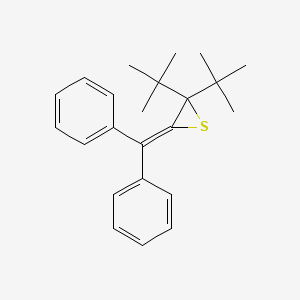
![2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14325686.png)
